3-(But-3-yn-1-yl)oxane
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Overview
Description
3-(But-3-yn-1-yl)oxane is an organic compound with the molecular formula C9H14O It is a derivative of oxane, featuring a but-3-yn-1-yl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)oxane typically involves the reaction of but-3-yn-1-ol with an appropriate oxane derivative. One common method is the nucleophilic substitution reaction where but-3-yn-1-ol reacts with oxane under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-yn-1-yl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The oxane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used under basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted oxane derivatives depending on the nucleophile used
Scientific Research Applications
3-(But-3-yn-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(But-3-yn-1-yl)oxane involves its interaction with specific molecular targets. The but-3-yn-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can undergo ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-ol: A simpler compound with a similar but-3-yn-1-yl group but without the oxane ring.
2-(But-3-yn-1-yl)oxane: A structural isomer with the but-3-yn-1-yl group attached at a different position on the oxane ring .
Uniqueness
3-(But-3-yn-1-yl)oxane is unique due to the specific positioning of the but-3-yn-1-yl group on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-but-3-ynyloxane |
InChI |
InChI=1S/C9H14O/c1-2-3-5-9-6-4-7-10-8-9/h1,9H,3-8H2 |
InChI Key |
MIBFUMQFPCJYDU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCOC1 |
Origin of Product |
United States |
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